molecular formula C8H3BrCl2N2 B13915163 7-Bromo-2,5-dichloroquinazoline

7-Bromo-2,5-dichloroquinazoline

カタログ番号: B13915163
分子量: 277.93 g/mol
InChIキー: VIDRMLMPJNKHTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 7-Bromo-2,5-dichloroquinazoline can be achieved through various methods. One common approach involves the Aza-reaction , where aniline and ethyl glyoxalate are used as substrates . Other methods include Microwave-assisted reactions , Metal-mediated reactions , Ultrasound-promoted reactions , and Phase-transfer catalysis reactions . These methods offer different advantages in terms of yield, reaction time, and environmental impact.

類似化合物との比較

7-Bromo-2,5-dichloroquinazoline can be compared with other quinazoline derivatives such as:

These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and applications.

生物活性

7-Bromo-2,5-dichloroquinazoline is a heterocyclic compound belonging to the quinazoline family, notable for its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments. Below is a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H3BrCl2N2C_8H_3BrCl_2N_2, with a molecular weight of approximately 277.93 g/mol. The compound features a quinazoline core structure characterized by a benzene ring fused to a pyrimidine ring, with bromine and chlorine substituents that significantly influence its reactivity and biological properties.

Research indicates that this compound primarily functions as a kinase inhibitor . It has been shown to inhibit protein kinases such as PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a crucial role in cell signaling pathways associated with cellular proliferation and survival. This inhibition suggests potential applications in the treatment of cancer by disrupting the signaling pathways that promote tumor growth.

Additionally, the compound has demonstrated antimicrobial properties , exhibiting activity against various bacterial strains. Its mechanism involves binding to specific enzymes and receptors, which may include interactions with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Kinase Inhibition Inhibits PDK1 and potentially other kinases involved in cancer cell signaling.
Antimicrobial Activity Exhibits antibacterial and antifungal properties against various pathogens.
Cytotoxicity Shows potential cytotoxic effects on cancer cell lines, warranting further investigation into therapeutic applications.

Case Studies and Research Findings

  • Anticancer Potential : A study highlighted the compound's ability to inhibit cancer cell proliferation through its action on specific kinases. In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Preliminary studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate effective bactericidal properties, making it a candidate for developing new antibiotics amid rising drug resistance .
  • Drug Metabolism Interaction : Interaction studies have identified the compound as a substrate for certain cytochrome P450 isoforms (e.g., CYP1A2 and CYP2C19), suggesting that it may influence the metabolism of co-administered drugs, highlighting the need for further research into potential drug-drug interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound Name Structure Features Biological Activity
7-Bromo-2,4-dichloroquinazolineBromine at position 7; chlorine at 2 and 4Kinase inhibition
6-Bromo-4-chloro-2-methylquinazolineBromine at position 6; methyl at 2Antimicrobial properties
8-Bromo-2,4-dichloroquinazolineBromine at position 8; chlorine at 2 and 4Potential anticancer activity

This comparative analysis illustrates how variations in substituents lead to differences in biological activity and potential applications.

特性

分子式

C8H3BrCl2N2

分子量

277.93 g/mol

IUPAC名

7-bromo-2,5-dichloroquinazoline

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H

InChIキー

VIDRMLMPJNKHTQ-UHFFFAOYSA-N

正規SMILES

C1=C(C=C(C2=CN=C(N=C21)Cl)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。